molecular formula C8H6ClNO2 B15239923 3-(5-Chloropyridin-2-yl)-3-oxopropanal CAS No. 1019022-50-4

3-(5-Chloropyridin-2-yl)-3-oxopropanal

Cat. No.: B15239923
CAS No.: 1019022-50-4
M. Wt: 183.59 g/mol
InChI Key: UUQRTKMNGHXCOV-UHFFFAOYSA-N
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Description

3-(5-Chloropyridin-2-yl)-3-oxopropanal is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloropyridin-2-yl)-3-oxopropanal typically involves the reaction of 5-chloropyridine-2-carbaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the reaction with malonic acid derivatives under acidic conditions, followed by decarboxylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyridin-2-yl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 3-(5-Chloropyridin-2-yl)-3-oxopropanoic acid.

    Reduction: 3-(5-Chloropyridin-2-yl)-3-hydroxypropanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloropyridin-2-yl)-3-oxopropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloropyridin-2-yl)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
  • 3-(5-Chloropyridin-2-yl)-3-oxopropanoic acid
  • 3-(5-Chloropyridin-2-yl)-3-hydroxypropanal

Uniqueness

3-(5-Chloropyridin-2-yl)-3-oxopropanal is unique due to its specific structural features, such as the presence of both a chloropyridine ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1019022-50-4

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)-3-oxopropanal

InChI

InChI=1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)8(12)3-4-11/h1-2,4-5H,3H2

InChI Key

UUQRTKMNGHXCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)CC=O

Origin of Product

United States

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